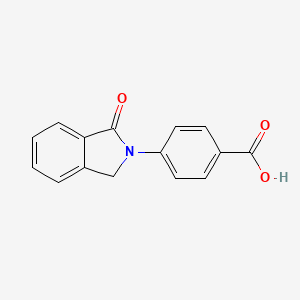

4-(1-Oxoisoindolin-2-yl)benzoic acid

Description

Significance of the Isoindolinone and Benzoic Acid Scaffolds in Advanced Synthetic Strategies

The isoindolinone framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term denotes a molecular structure that is capable of binding to multiple biological targets, making it a recurring motif in a wide array of biologically active compounds. nih.govontosight.ai Isoindolinones are a class of fused γ-lactams that are present in numerous natural products and have been incorporated into a multitude of synthetic molecules with diverse therapeutic applications. nih.govresearchgate.net The structural rigidity and potential for stereospecific substitution make the isoindolinone core an ideal foundation for designing targeted inhibitors and modulators of biological pathways.

Similarly, benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgontosight.ai As the simplest aromatic carboxylic acid, it serves as a precursor for a vast range of organic substances, including phenol (B47542) and benzoates. wikipedia.org The carboxyl group provides a reactive handle for various chemical transformations, such as esterification, amidation, and reduction. wikipedia.orgorganic-chemistry.org In medicinal chemistry, the benzoic acid moiety is often used to enhance water solubility, modulate pharmacokinetic properties, or serve as a key interaction point with biological receptors. preprints.org

Notable Biological Activities Associated with the Isoindolinone Scaffold

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown potential against various cancer cell lines. | researchgate.netnih.govresearchgate.net |

| Anti-inflammatory | Certain compounds exhibit significant anti-inflammatory properties. | researchgate.net |

| Antimicrobial | The scaffold is found in molecules with antibacterial and antifungal effects. | researchgate.netnih.gov |

| Antiviral | Research has indicated potential antiviral applications for some derivatives. | nih.govrsc.org |

| Neuroprotective | Some isoindoline (B1297411) derivatives have shown protective effects in neuronal cell models. | tandfonline.com |

Evolution of Research Trajectories for Isoindolinone and Benzoic Acid Derivatives

Research into isoindolinone derivatives has evolved significantly over the past few decades. Initially focused on the isolation and study of natural products containing this core, the field has transitioned towards the development of novel and efficient synthetic methodologies. nih.gov Early synthetic routes were often multi-step and limited in scope. However, modern organic chemistry has introduced powerful techniques such as transition-metal-catalyzed reactions, C-H bond activation, and multi-component reactions, which allow for the streamlined construction of highly functionalized and structurally diverse isoindolinones. researchgate.netresearchgate.net This has enabled chemists to systematically explore the structure-activity relationships of these compounds, leading to the discovery of potent and selective agents for various diseases. rsc.org

The research trajectory for benzoic acid derivatives has followed a parallel path of increasing sophistication. Historically, benzoic acid was known primarily for its use as a food preservative, a property derived from its ability to inhibit the growth of microbes. wikipedia.orgbyjus.com While this application remains important, the focus of contemporary research has shifted towards its use as a versatile synthon for creating complex, high-value molecules. preprints.org Advances in synthetic methodology have allowed for precise modifications of the benzene (B151609) ring and the carboxylic acid group, leading to the development of derivatives with tailored electronic and steric properties. These advanced derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific functions. ontosight.aipreprints.org The evolution from a simple preservative to a cornerstone of targeted molecular design highlights the enduring importance of the benzoic acid scaffold in chemical science.

Applications of Benzoic Acid and Its Derivatives

| Application Area | Examples of Use | References |

|---|---|---|

| Pharmaceuticals | Precursor for active pharmaceutical ingredients; used in topical antifungal ointments. | wikipedia.orgpreprints.orgbyjus.com |

| Food Industry | Used as a preservative (E210) in acidic foods and beverages to inhibit microbial growth. | wikipedia.orgbyjus.com |

| Industrial Synthesis | Key precursor for the production of phenol, benzoates, and benzoyl chloride. | wikipedia.org |

| Agrochemicals | Serves as a building block for the synthesis of certain pesticides and herbicides. | ontosight.ai |

| Material Science | Incorporated into polymers and other materials to impart specific properties. | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-13-4-2-1-3-11(13)9-16(14)12-7-5-10(6-8-12)15(18)19/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUFFQLXXYMULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1 Oxoisoindolin 2 Yl Benzoic Acid and Its Analogs

Cascade Reactions and Multicomponent Approaches for Isoindolinone Formation

Cascade and multicomponent reactions offer significant advantages in terms of atom economy, step efficiency, and the ability to generate molecular complexity in a single operation.

A notable advancement in the synthesis of isoindolinone-related structures is the development of an efficient Ugi four-component reaction (Ugi-4CR) combined with a copper(I) catalytic system. nih.gov This methodology facilitates the synthesis of isoindolin-2-yl-acetamides, which are structurally analogous to the target compound. The Ugi-4CR is a powerful tool that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. researchgate.netnih.gov In this specific application, the post-cyclization of the Ugi adduct is catalyzed by copper(I), leading to the formation of the isoindolinone ring system. nih.gov This approach is characterized by its good yields and the absence of ligands, making it an attractive and environmentally friendly synthetic route. nih.gov The diversity of the final products can be readily achieved by varying the starting materials, including aldehydes, isocyanides, and 2-halobenzoic acids. nih.gov

| Reactant Class | Example Starting Materials |

| Aldehydes | Benzaldehyde (B42025), Substituted Benzaldehydes |

| Amines | Ammonia (B1221849) |

| Carboxylic Acids | 2-Halobenzoic acids |

| Isocyanides | Cyclohexyl isocyanide |

This table illustrates the classes of reactants that can be utilized in the Ugi-4CR for the synthesis of isoindolinone precursors.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction can be strategically employed in the synthesis of isoindolinone precursors. The initial Knoevenagel condensation can be designed to produce an intermediate that is primed for a subsequent intramolecular cyclization to form the isoindolinone ring. nih.gov For instance, the reaction of an appropriately substituted benzaldehyde with an active methylene compound can yield a product containing both the necessary aromatic ring and a side chain capable of cyclizing to form the lactam ring of the isoindolinone. The selectivity of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions. nih.gov

A practical and efficient one-pot synthesis of isoindolinones has been developed utilizing a tandem reductive amination/cyclization cascade. researchgate.net This method employs a Hantzsch ester, a type of Diludine, as an organic hydride source for the transfer hydrogenation process. researchgate.net The reaction proceeds through the in-situ formation of an amine from a nitro compound, followed by reductive amination with a carbonyl compound. nih.govrsc.org This cascade process avoids the isolation of intermediate products, thereby increasing efficiency and reducing waste. thieme-connect.de This strategy has been successfully applied to the synthesis of various isoindolinone derivatives, including an intermediate for Lenalidomide. researchgate.net

The Kabachnik–Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a phosphite (B83602) to produce α-aminophosphonates. mdpi.com A modified, diastereoselective version of this reaction has been effectively used for the synthesis of isoindolin-1-one (B1195906) phosphonates, which are phosphorus-containing analogs of 4-(1-oxoisoindolin-2-yl)benzoic acid. researchgate.netnih.gov This one-pot, three-component reaction often utilizes 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite. researchgate.netnih.gov The reaction can be performed under solvent- and catalyst-free conditions, often with microwave assistance, to afford the desired products in excellent yields. nih.govresearchgate.net The diastereoselectivity of the reaction is a key feature, allowing for the controlled synthesis of specific stereoisomers. researchgate.net

| Component | Example Reactants |

| Carbonyl Compound | 2-Formylbenzoic acid |

| Amine | Aromatic and aliphatic primary amines |

| Phosphorus Reagent | Dimethyl phosphite, Diethyl phosphite, Dibenzyl phosphite |

This table presents typical components used in the modified Kabachnik–Fields reaction for the synthesis of isoindolin-1-one phosphonates.

Functionalization and Derivatization Strategies for this compound Precursors

The synthesis of complex organic molecules often requires the use of protecting groups and specific coupling reactions to achieve the desired final structure.

In the synthesis of isoindole and isoindolinone derivatives, the nitrogen atom of the heterocyclic ring often requires protection to prevent unwanted side reactions during subsequent synthetic steps. mdpi.com Common nitrogen protecting groups, such as the Boc group, can be employed. mdpi.com The formation of the amide bond is a crucial step in many synthetic routes to isoindolinones. luxembourg-bio.com This is typically achieved through amide coupling reactions, which involve the activation of a carboxylic acid and its subsequent reaction with an amine. fishersci.co.uk A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP), are available to facilitate this transformation with high efficiency and minimal side reactions. luxembourg-bio.comfishersci.co.uk The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent racemization if chiral centers are present. fishersci.co.uk

Suzuki Coupling Reactions in the Construction of Aryl Carboxylic Acid Moieties

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl systems. This palladium-catalyzed reaction is instrumental in constructing the aryl carboxylic acid portion of this compound analogs. acs.orgdntb.gov.ua The general strategy involves the coupling of an aryl halide or triflate, functionalized with the isoindolinone core, with a boronic acid or boronate ester derivative of benzoic acid.

A representative synthetic route could involve the coupling of a halogenated N-arylisoindolinone (e.g., 2-(4-bromophenyl)isoindolin-1-one) with a (4-(methoxycarbonyl)phenyl)boronic acid. The subsequent hydrolysis of the methyl ester group yields the final carboxylic acid. Key to the success of this reaction is the choice of catalyst, ligand, and base. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. nih.gov The solvent choice is also critical, with mixtures like toluene, 1,4-dioxane, or alcoholic solvents often providing good results. researchgate.net This methodology is highly valued for its functional group tolerance and allows for the late-stage introduction of the benzoic acid moiety, providing flexibility in the synthesis of diverse analogs.

Synthesis of Hydrazones Based on Isoindolinone-Carboxylic Acid Linkages

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, which are synthesized through the condensation reaction of aldehydes or ketones with hydrazines or their derivatives. ekb.eg In the context of this compound, the carboxylic acid functionality can be converted into a hydrazide, which then serves as a precursor for hydrazone synthesis. nih.govresearchgate.net

The synthesis typically begins with the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) to form the corresponding carboxylic acid hydrazide, 4-(1-oxoisoindolin-2-yl)benzohydrazide. ekb.eg This hydrazide can then be reacted with a wide variety of aldehydes or ketones, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the desired hydrazone derivatives. researchgate.net This approach allows for the introduction of diverse structural motifs onto the isoindolinone-benzoic acid scaffold, creating a library of compounds for further investigation. organic-chemistry.org The reaction conditions are generally mild, making this a versatile method for analog synthesis. nih.gov

Methods for Ester Hydrolysis to Obtain Carboxylic Acid Functionality

The final step in many synthetic routes towards this compound involves the hydrolysis of a corresponding ester, such as methyl or ethyl 4-(1-oxoisoindolin-2-yl)benzoate. ijsrst.com This transformation is crucial for unmasking the carboxylic acid group and is typically achieved through saponification (alkaline hydrolysis) or acid-catalyzed hydrolysis. libretexts.orgnii.ac.jp

Alkaline hydrolysis is the more common method, involving heating the ester under reflux with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent such as methanol (B129727) or ethanol. ijsrst.comarkat-usa.org The reaction proceeds through nucleophilic acyl substitution, yielding the sodium or potassium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to afford the final carboxylic acid product. libretexts.org

Acid-catalyzed hydrolysis is an alternative, reversible reaction where the ester is heated with a dilute mineral acid like sulfuric acid or hydrochloric acid in an excess of water. libretexts.org To drive the equilibrium towards the product, a large excess of water is typically used. libretexts.org The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

Optimization of Synthetic Pathways for Enhanced Efficiency and Purity

The efficiency and purity of synthetic products are paramount. Optimizing reaction parameters such as solvents, catalysts, temperature, and duration is a critical aspect of developing robust and scalable synthetic routes for this compound and its derivatives.

Investigation of Solvent and Catalyst Effects on Reaction Yield and Selectivity

The choice of solvent can profoundly influence reaction rates, yields, and selectivity by affecting the solubility of reactants, stabilizing transition states, and influencing catalyst activity. researchgate.netresearchgate.net For instance, in the cyclization step to form the isoindolinone ring, polar aprotic solvents like DMF or DMSO might be employed. However, greener alternatives like water are increasingly being explored. researchgate.netresearchgate.net

Catalysts are fundamental to many synthetic steps. In Suzuki couplings, the choice of palladium catalyst and associated phosphine (B1218219) ligands can determine the reaction's success. nih.gov For other reactions, Brønsted or Lewis acids may be used. researchgate.net The optimal catalyst loading is also a key parameter; using an insufficient amount can lead to incomplete reactions, while an excess can be wasteful and complicate purification. Systematic screening of various solvents and catalysts is essential to identify the conditions that provide the highest yield and purity of the desired product. nih.govresearchgate.net

Systematic Optimization of Reaction Temperature and Duration Parameters

Reaction temperature and duration are interconnected parameters that must be carefully controlled to maximize product yield and minimize the formation of byproducts. researchgate.net Higher temperatures generally increase reaction rates but can also lead to decomposition or side reactions. Conversely, lower temperatures might be too slow for practical synthesis. researchgate.net

For example, a study on a multi-component reaction demonstrated a significant yield increase from 12% at room temperature to 45% under reflux conditions over the same time period. researchgate.net Optimization often involves conducting a series of experiments where the temperature is varied while monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). mdpi.com This systematic approach allows for the determination of the ideal balance between reaction rate and selectivity.

The following interactive table illustrates how reaction parameters can be optimized, based on findings from a study on a related heterocyclic synthesis. researchgate.netmdpi.com

| Entry | Temperature (°C) | Duration (h) | Yield (%) |

| 1 | 25 (Room Temp) | 3 | 12 |

| 2 | 25 (Room Temp) | 6 | 25 |

| 3 | 80 (Reflux) | 3 | 45 |

| 4 | 80 (Reflux) | 6 | 62 |

Application of Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of complex molecules like this compound derivatives.

Key green chemistry strategies applicable to this synthesis include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, waste generation, and energy consumption. One-pot, three-component reactions to form isoindolinone derivatives are a prime example of this approach. researchgate.net

Use of Aqueous Media: Replacing volatile organic solvents with water is a major goal of green chemistry. The development of synthetic methods that proceed efficiently in aqueous media significantly reduces the environmental impact of the process. researchgate.net

Renewable Resources and Energy: Utilizing starting materials derived from renewable feedstocks, such as lignin-based benzoic acid derivatives, offers a sustainable alternative to petroleum-based chemicals. rsc.orgmdpi.com Furthermore, employing renewable energy sources like concentrated solar radiation can replace conventional heating methods, reducing the carbon footprint of the synthesis. nih.gov

Biocatalysis and Natural Catalysts: Using enzymes or natural catalysts like citric acid (from lemon juice) can replace toxic or heavy-metal catalysts, offering milder reaction conditions and improved selectivity. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and economically viable. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Studies in Isoindolinone Synthesis and Reactivity

Mechanistic Investigations of Intramolecular Cyclization Processes Leading to Isoindolinone Structures

The synthesis of the isoindolinone scaffold, a core component of 4-(1-Oxoisoindolin-2-yl)benzoic acid, is often achieved through intramolecular cyclization. This process can be initiated through various catalytic methods, including transition metal-catalyzed C-H functionalization. For instance, ruthenium-catalyzed oxidative C-H coupling followed by an aza-Michael reaction has been utilized with N-sulfonated benzamides and acrylates to form 3-substituted isoindolinones. nih.gov Similarly, coupling N-sulfonated aromatic amides with internal alkynes, followed by a base-catalyzed intramolecular cyclization, provides another route to these structures. nih.gov

One-pot synthesis methods have also been developed, such as the reaction of 2-carboxybenzaldehyde (B143210) with amines in the presence of platinum nanowire catalysts under hydrogen, which proceeds via reductive C-N coupling and subsequent intramolecular amidation to yield N-substituted isoindolinones. organic-chemistry.org Another approach involves the iridium-catalyzed oxidative annulation of benzamides with cyclopropanols, which act as a C1 synthon, leading to a variety of isoindolin-1-ones through a sequence of C-H/C-C cleavage and C-C/C-N bond formation. organic-chemistry.org

A metal-free, one-pot synthesis has been reported for novel isoindolinones starting from 2-benzoylbenzoic acid derivatives. researchgate.net This method utilizes chlorosulfonyl isocyanate to facilitate intramolecular cyclization under mild conditions. researchgate.net DFT calculations have been employed to investigate the mechanism of intramolecular cyclization of pyridinylbenzoic acids, revealing a pathway that involves the activation of a carboxylic acid by tosyl chloride, followed by cyclization with an electron-poor pyridinic nitrogen. rsc.org

The formation of the isoindolinone ring can also be achieved through a Heck-aza-Michael strategy. This involves a Heck reaction on a vinylsulfonamide, followed by a one-pot deprotection and intramolecular aza-Michael reaction to install the isoindoline (B1297411) ring. nih.gov

Reaction Kinetics of Benzoic Acid Derivatives with Environmental Radicals: A Model for Reactivity Studies

Benzoic acid and its derivatives are important components of atmospheric aerosols and can undergo degradation through reactions with various radicals present in the environment. nih.govrsc.orgscispace.comresearchgate.net Studies on the reaction of benzoic acid with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals provide a model for understanding the reactivity of the benzoic acid moiety in this compound.

Quantum chemistry methods have been used to explore the specific processes and mechanisms of these reactions. nih.gov In atmospheric water droplets, the potential barriers for the elementary addition reactions of benzoic acid with OH radicals are lower than those for elementary abstraction reactions. nih.govrsc.orgscispace.comresearchgate.net Furthermore, the potential barriers for OH-initiated reactions are lower than those for reactions initiated by NO₃ and SO₄⁻ radicals. nih.govrsc.orgscispace.comresearchgate.net

The initiation reactions of OH radicals with benzoic acid are exothermic, while the abstraction reactions with NO₃ and SO₄⁻ are endothermic. rsc.orgscispace.com Kinetic calculations have determined the total reaction rate constant for the reaction of OH radicals with benzoic acid in atmospheric water droplets at 298.15 K to be 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.govrsc.orgresearchgate.net The rate constants for hydrogen atom abstraction reactions are smaller than those for addition reactions. nih.govscispace.com

The degradation of benzoic acid can also be achieved through the oxidative properties of SO₄⁻ radicals, produced by heat-activated persulfate, leading to decarboxylation and hydroxylation reactions. nih.govscispace.com At night, NO₃ radicals can act as a significant oxidant for the degradation of atmospheric organic pollutants like benzoic acid. nih.govscispace.com

Table 1: Reaction Rate Constants and Energetics for the Reaction of Benzoic Acid with Environmental Radicals

| Radical | Reaction Type | Potential Barrier | Reaction Enthalpy | Total Rate Constant (298.15 K) |

| OH | Addition | Lower than abstraction | Exothermic | 2.35 × 10⁻¹¹ cm³ per molecule per s nih.govrsc.orgresearchgate.net |

| OH | Abstraction | Higher than addition | - | Smaller than addition |

| NO₃ | Abstraction | Higher than OH-initiated | Endothermic | - |

| SO₄⁻ | Abstraction | Higher than OH-initiated | Endothermic | - |

Note: This table provides a qualitative and quantitative summary of the kinetic and thermodynamic data for the reaction of benzoic acid with different environmental radicals, serving as a model for the reactivity of the benzoic acid portion of this compound.

Theoretical Studies on Decarboxylation Mechanisms of Benzoic Acid Scaffolds

The decarboxylation of benzoic acid and its derivatives is a fundamental chemical transformation. Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of these reactions.

For ortho-substituted benzoic acids, the decarboxylation process can involve hydrogen transfers from a hydroxyl group to the carboxyl group and from the carboxyl group to the α-carbon of the aryl ring. researchgate.net The rate-determining step in the pseudo-unimolecular decomposition of salicylic (B10762653) acid anion is the hydrogen transfer from the carboxyl group to the α-carbon of the aryl ring. researchgate.net

The mechanism of decarboxylation can also be influenced by the presence of water molecules. One proposed mechanism involves a concerted process where the carboxylic hydrogen is transferred to a water molecule, followed by the reorganization of a chain of water molecules and the cleavage of the C-C bond. researchgate.net

Photoredox catalysis offers a milder alternative for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org This process can be achieved at lower temperatures than previously reported methods and tolerates electron-rich acids. rsc.org The proposed mechanism involves the reductive quenching of a photocatalyst by the benzoate (B1203000) anion to form an aroyloxy radical. rsc.org This radical can then undergo direct decarboxylation or be converted to a benzoyl hypobromite (B1234621) intermediate, which upon single electron reduction, undergoes concerted C-C and O-Br bond cleavage to yield the aryl radical, CO₂, and a bromide anion. rsc.org

Table 2: Calculated Activation Energies for Decarboxylation of Benzoic Acid Derivatives

| Compound/Condition | Method | Activation Energy (kcal/mol) |

| Salicylic Acid Anion (gas phase) | B3LYP/6-31++G(d,p) | - |

| Salicylic Acid (acid-catalyzed, gas phase) | B3LYP/6-31++G(d,p) | 20.98 researchgate.net |

| Salicylic Acid (acid-catalyzed, aqueous) | B3LYP/6-31++G(d,p) | 20.93 researchgate.net |

| OH Substituted Benzoic Acids (gas phase) | B3LYP/6-31G//B3LYP/6-31G | 51-62 |

| OH Substituted Benzoic Acids (gas phase) | B3LYP/6-31+G(d,p)//B3LYP/6-31G(d) | 48-59 |

Note: This table presents theoretically calculated activation energies for the decarboxylation of benzoic acid derivatives under different conditions, providing insight into the factors that influence this reaction.

Nucleophilic Addition and Subsequent Rearrangement Pathways in Isoindolinone Ring Formation

The formation of the isoindolinone ring can proceed through pathways involving nucleophilic addition and subsequent rearrangements. In the biosynthesis of certain natural products, a unique aromatization mechanism has been discovered that involves consecutive nih.govresearchgate.net-alkyl migrations initiated by intramolecular oxa/aza-nucleophilic addition. researchgate.netnih.govnih.gov This process is driven by the tendency to form a more thermodynamically stable aromatic ring system. nih.gov A flavoprotein dehydrogenase can oxidize an allyl alcohol group to an α,β-unsaturated aldehyde, which then serves as a reactive intermediate for nucleophilic attack by primary amines, facilitating the formation of the aza-terpenoid skeleton. researchgate.netnih.gov

In synthetic chemistry, the asymmetric construction of the isoindolinone ring is an active area of research. mdpi.com An organocatalytic approach has been developed for the synthesis of isoindolinone-pyrazole hybrids. mdpi.com This involves an asymmetric Mannich reaction of an α-amido sulfone derived from 2-formyl benzoate with acetylacetone (B45752) in the presence of a bifunctional organocatalyst. mdpi.com The catalyst not only controls the enantioselectivity of the addition step but also promotes the subsequent cyclization to form the isoindolinone ring. mdpi.com

Another example of intramolecular cyclization involving nucleophilic attack is the acid-catalyzed hydrolysis and cyclization of N-cyano sulfoximines to synthesize thiadiazine 1-oxides. nih.gov The proposed mechanism involves the hydrolysis of the N-cyano group to an N-urea, which is then further hydrolyzed to an NH-sulfoximine that undergoes intramolecular cyclocondensation. nih.gov

The synthesis of furoindolin-2-ones can be achieved through an intramolecular aminolactonization. mdpi.com A plausible mechanism involves the oxidative activation of an aniline (B41778) nitrogen by an oxidant, followed by nucleophilic attack of the nitrogen atom on a π-electron of an alkene, and subsequent cyclization of a carboxylic acid to form the lactone ring. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 1 Oxoisoindolin 2 Yl Benzoic Acid

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. For molecules like 4-(1-Oxoisoindolin-2-yl)benzoic acid, this technique reveals precise bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal lattice.

In related benzoic acid derivatives, π-π stacking interactions between aromatic rings are common, further stabilizing the crystal packing. mdpi.com These offset stacking interactions typically occur with inter-centroid distances ranging from 3.9 to 4.3 Å. For the title compound, such interactions are expected between the phenyl rings of the benzoic acid moiety and the isoindolinone core of adjacent molecules. The strength and stability of the crystal packing can be evaluated through void analysis; a lower percentage of void space in the unit cell indicates stronger and more compact packing. mdpi.comnih.gov

Hydrogen bonds are the dominant intermolecular force directing the supramolecular assembly of this compound. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. A ubiquitous and highly stable motif for carboxylic acids is the formation of a cyclic R²₂(8) synthon, where two molecules form a dimer through a pair of O-H···O hydrogen bonds. rsc.orguky.edu This robust interaction is a primary organizing element in the crystal structures of numerous benzoic acid derivatives. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous confirmation of the molecular backbone and the connectivity of all atoms.

The ¹H and ¹³C NMR spectra provide the fundamental data for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The protons on the p-substituted benzoic acid ring typically appear as two doublets (an AA'BB' system). The four protons on the isoindolinone aromatic ring will present as a more complex multiplet. A key singlet signal corresponds to the two methylene (CH₂) protons of the isoindolinone ring. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift (>12 ppm), though its observation can depend on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon environment in the molecule. docbrown.info Key signals include the carbonyl carbon of the carboxylic acid (typically δ > 165 ppm) and the amide carbonyl carbon of the lactam. The spectrum will also display signals for the quaternary carbons and the protonated aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (COOH) | >12 (broad s) | ~167 |

| Amide Carbonyl (C=O) | - | ~168 |

| Methylene (CH₂) | ~4.8 (s) | ~50 |

| Benzoic Acid Aromatic CH | 7.5 - 8.2 (2d) | 125 - 135 |

| Isoindolinone Aromatic CH | 7.4 - 7.9 (m) | 122 - 138 |

| Aromatic Quaternary C | - | 130 - 145 |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the benzoic acid ring and within the aromatic ring of the isoindolinone system, confirming their respective spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

A correlation from the methylene (CH₂) protons to the amide carbonyl carbon, confirming their position within the isoindolinone ring.

Correlations from the methylene (CH₂) protons to the quaternary carbon of the benzoic acid ring, definitively linking the isoindolinone and benzoic acid moieties through the nitrogen atom.

Correlations from the aromatic protons to various carbons within and across the rings, confirming the substitution pattern.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. mdpi.com These techniques are highly sensitive to molecular structure and bonding. mdpi.com

The FTIR spectrum of this compound is characterized by several key absorption bands. The O-H stretching vibration of the carboxylic acid group appears as a very broad band, typically in the range of 2500-3300 cm⁻¹, due to extensive hydrogen bonding. mdpi.com The spectrum also features two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the five-membered lactam (amide I band) of the isoindolinone ring, which is expected around 1680-1700 cm⁻¹. Other significant vibrations include C-N stretching, C-O stretching, and various C-H stretching and bending modes for the aromatic rings. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H stretch | 2500 - 3300 | Carboxylic acid, broad due to H-bonding |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |

| C=O stretch | 1700 - 1725 | Carboxylic acid carbonyl |

| C=O stretch (Amide I) | 1680 - 1700 | Lactam carbonyl of isoindolinone |

| C=C stretch | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-O stretch / O-H bend | 1210 - 1320 | Coupled vibration in carboxylic acid |

| C-N stretch | 1180 - 1280 | Amide C-N bond |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The characterization of this compound has been reported in synthetic studies, where FT-IR spectroscopy was a key method for structural confirmation. nih.govrsc.org The spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the carboxylic acid group and the isoindolinone (lactam) ring system.

The most distinct feature in the FT-IR spectrum is the very broad absorption band associated with the O-H stretching vibration of the carboxylic acid dimer, typically observed between 2500 and 3300 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibrations present as two distinct, strong absorption bands. The C=O stretch of the carboxylic acid group is expected in the region of 1710-1680 cm⁻¹ for an aromatic acid. spectroscopyonline.com The second carbonyl absorption, corresponding to the amide (lactam) C=O group in the isoindolinone ring, is typically found at a similar frequency, around 1680-1700 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations further confirms the structure.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (Broad) |

| Aromatic C-H Stretch | Benzene (B151609) Rings | 3100 - 3000 |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 |

| C=O Stretch | Amide (Lactam) | 1700 - 1680 |

| Aromatic C=C Stretch | Benzene Rings | 1600 - 1450 |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 |

Note: The data presented are based on established characteristic infrared absorption frequencies for the respective functional groups. Specific experimental values are documented in the cited literature. nih.govrsc.org

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Phonon Analysis

Despite a thorough search of scientific literature, no specific experimental or theoretical Terahertz spectroscopy data for this compound could be located. While studies exist for the parent compound, benzoic acid, this information falls outside the scope of this analysis which is focused solely on the title compound. Research in this area would be beneficial for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the precise molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of a molecule's chemical formula. Synthetic procedures for this compound have confirmed its identity using this technique. nih.gov

The molecular formula of this compound is C₁₅H₁₁NO₃. The calculated monoisotopic mass is 253.0739 g/mol . Mass spectrometric analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, confirming the compound's identity.

Analysis of the fragmentation pattern provides further structural information. In electron ionization (EI) mass spectrometry, key fragment ions would likely arise from the cleavage of the molecule at its functional groups. Expected fragmentation pathways could include the loss of a hydroxyl group (-OH, 17 Da) or a carboxyl group (-COOH, 45 Da) from the benzoic acid moiety. Another significant fragmentation would be the cleavage of the isoindolinone structure.

Table 2: Molecular Weight and Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molar Mass | 253.25 g/mol |

| Monoisotopic Mass | 253.0739 g/mol |

| Expected [M+H]⁺ Ion | m/z 254.0817 |

Note: The precise experimental mass and fragmentation data are contained within the characterization details of the cited synthetic reports. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Following a comprehensive search of publicly available scientific literature, detailed computational studies corresponding to the specific subsections requested for the compound "this compound" could not be located. While research exists on the synthesis and basic characterization of this molecule and computational analyses have been performed on structurally related compounds, the specific data required to populate the requested article—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, prediction of Non-Linear Optical (NLO) properties, and molecular docking simulations—are not available for this exact compound in the searched sources.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as instructed, due to the absence of dedicated research findings for this compound.

Computational Chemistry and Molecular Modeling of 4 1 Oxoisoindolin 2 Yl Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Theoretical Binding Modes)

Prediction of Binding Affinities and Identification of Key Interacting Amino Acid Residues

No specific studies predicting the binding affinities of 4-(1-Oxoisoindolin-2-yl)benzoic acid to particular protein targets or identifying key interacting amino acid residues were found.

Analysis of Hydrogen Bonding and Van der Waals Contacts in Protein-Ligand Complexes

Detailed analyses of hydrogen bonding and van der Waals contacts for this specific compound complexed with a protein are not available.

Assessment of Protein-Ligand Complex Stability through In Silico Methods

There are no documented in silico assessments of the stability of protein-ligand complexes involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

While QSAR studies have been performed on various isoindolinone derivatives, a specific QSAR model developed for or including this compound is not described in the available research. researchgate.netnih.govtandfonline.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Theoretical Frameworks)

Pharmacophore models are typically generated from a series of active compounds. No such model has been specifically developed for this compound or its close analogs based on the available information.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics simulations to understand the conformational changes and dynamic behavior of this compound when bound to a protein target have not been published.

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights Theoretical and in Vitro Focus

Theoretical Structure-Activity Relationship (SAR) Investigations of 4-(1-Oxoisoindolin-2-yl)benzoic acid Derivatives

Theoretical investigations into the structure-activity relationship (SAR) of isoindolinone derivatives, including those related to this compound, reveal that the core isoindolinone scaffold is a crucial pharmacophore for a wide range of biological activities. nih.govresearchgate.net SAR analyses consistently indicate that modifications at various positions of this central structure significantly influence binding affinity and inhibitory potency against different biological targets.

For instance, in the context of anticancer activity, the isoindole core is considered essential for the effect. researchgate.net Studies on related indolin-2-one derivatives as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors have shown that substitutions at the C-3 position of the ring system play a critical role in their antiangiogenic and anticancer activities. nih.gov The nature of the substituent group dictates the interaction with the target protein's active site. For many kinase inhibitors, the isoindolinone moiety acts as a scaffold to correctly position substituents that form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.gov

Similarly, for enzyme inhibition, the strategic placement of functional groups on the isoindolinone framework is paramount. In the design of carbonic anhydrase inhibitors, a modular approach is often employed where the isoindolinone scaffold serves as the core, a sulfonyl group acts as a zinc-binding "head," and various linkers and tail functionalities are modified to enhance affinity and selectivity for specific enzyme isoforms. nih.gov Theoretical models and molecular docking studies are instrumental in predicting how different substituents will fit into the active site, guiding the synthesis of more potent and selective compounds. These computational methods help identify which modifications are likely to establish additional hydrogen bonds or favorable hydrophobic interactions with target residues, thereby improving inhibitory activity. scispace.com

A summary of key SAR findings for isoindolinone derivatives is presented below.

| Structural Moiety | Modification | Impact on Biological Activity | Example Target Class |

|---|---|---|---|

| Isoindolinone Core | Core structure is essential | Serves as the fundamental pharmacophore for enzyme interaction. nih.gov | Kinases, Enzymes, Receptors |

| C-3 Position | Introduction of various substituents | Plays a significant role in modulating antiangiogenic and anticancer activities. nih.gov | VEGFRs |

| N-2 Position (Benzoic Acid Moiety) | Variations in the aryl substituent | Influences binding to protein surfaces and can be critical for inducing protein-protein interactions (e.g., molecular glues). | E3 Ligases (Cereblon) |

| Appended Functional Groups | Addition of hydrogen bond donors/acceptors (e.g., sulfonyl groups) | Enhances binding affinity to metalloenzymes or specific active site residues. nih.gov | Carbonic Anhydrase, Urease |

Mechanistic Aspects of Enzyme Inhibition by Isoindolinone Derivatives (e.g., Urease, Papain-like protease (PLpro), Cyclin-Dependent Kinase 1 (CDK1))

The isoindolinone scaffold is a versatile template for the design of inhibitors against a diverse range of enzymes, including urease, viral proteases like PLpro, and cell cycle-regulating kinases such as CDK1. The mechanism of inhibition is highly dependent on the specific enzyme target and the chemical decorations on the isoindolinone core.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Isoindolinone-based inhibitors have been developed as potent anti-urease agents. researchgate.net Molecular docking studies suggest that these compounds inhibit the enzyme by chelating the nickel ions in the active site through specific functional groups, such as hydroxyl or sulfonamide moieties. The inhibitor effectively blocks the active site, preventing the substrate (urea) from binding and being hydrolyzed. researchgate.netnih.gov

Papain-like protease (PLpro): PLpro is a cysteine protease encoded by coronaviruses, including SARS-CoV-2, that is essential for viral replication. embopress.orgnih.gov It cleaves the viral polyprotein and also helps the virus evade the host's innate immune response. nih.gov Inhibitors based on various scaffolds have been developed to target PLpro. While specific studies focusing solely on this compound are limited, the general strategy for PLpro inhibition involves designing small molecules that fit into the substrate-binding pocket and interact with key catalytic residues, such as the catalytic cysteine, thereby blocking its proteolytic activity. embopress.orgresearchgate.net

Cyclin-Dependent Kinase 1 (CDK1): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. nih.gov CDK1, in complex with Cyclin B, drives the cell through the G2/M transition. mdpi.com Isoindolin-1-one (B1195906) derivatives have been investigated as potential CDK inhibitors. nih.gov The mechanism of inhibition typically involves the compound acting as an ATP-competitive inhibitor. The isoindolinone scaffold mimics the adenine (B156593) base of ATP, allowing the inhibitor to occupy the ATP-binding pocket of the kinase. Specific substituents on the scaffold then form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition, effectively blocking the enzyme's phosphotransferase activity. nih.govresearchgate.net

Kinetic studies are crucial for quantifying the potency of inhibitors and understanding their mode of action. For isoindolinone derivatives, these studies often reveal low micromolar to nanomolar inhibitory constants (IC₅₀ and Kᵢ).

For example, a series of novel 2,3-disubstituted isoindolin-1-one derivatives demonstrated significant inhibitory activity against Jack bean urease. nih.gov One of the most potent compounds, 5c , exhibited an IC₅₀ value of 10.07 ± 0.28 µM, which was more than twofold stronger than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.01 ± 0.10 µM). nih.gov Another study on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide Schiff bases also reported excellent anti-urease activity, with IC₅₀ values ranging from 12.70 to 14.00 µg/mL. researchgate.net

In the context of carbonic anhydrase (CA) inhibition, certain isoindolinone derivatives have shown potent, low nanomolar activity. nih.gov For human CA isoforms hCA I and hCA II, which are targets for glaucoma treatment, derivatives have been identified with Kᵢ values ranging from 11.48 to 87.08 nM and 9.32 to 160.34 nM, respectively. nih.gov These low Kᵢ values signify a high binding affinity between the inhibitor and the enzyme. nih.gov

The table below summarizes representative inhibition data for isoindolinone derivatives against various enzymes.

| Compound Class | Enzyme Target | Inhibition Value (IC₅₀ / Kᵢ) | Reference Inhibitor | Reference Value |

|---|---|---|---|---|

| 2,3-disubstituted isoindolin-1-ones | Urease | 10.07 ± 0.28 µM (IC₅₀) | Thiourea | 22.01 ± 0.10 µM nih.gov |

| Isoindolinone Schiff bases | Urease | 12.70 ± 0.11 µg/mL (IC₅₀) | Thiourea | 12.60 ± 0.10 µg/mL researchgate.net |

| Novel Isoindolinone derivatives | hCA I | 11.48 ± 4.18 nM (Kᵢ) | Acetazolamide | 20.89 ± 1.728 nM nih.gov |

| Novel Isoindolinone derivatives | hCA II | 9.32 ± 2.35 nM (Kᵢ) | Acetazolamide | 18.16 ± 0.882 nM nih.gov |

Molecular docking and co-crystal structures have identified key amino acid residues within enzyme active sites that are critical for the binding of isoindolinone inhibitors.

Urease: In silico docking studies of isoindolin-1-one derivatives with Jack bean urease have shown that the inhibitors fit into the active site cavity, interacting with the catalytic nickel ions (Ni1 and Ni2) and surrounding residues. Key interactions often involve hydrogen bonding with residues such as His249, His222, and Asp363, which helps to stabilize the inhibitor-enzyme complex and block substrate access. nih.gov

Papain-like protease (PLpro): The active site of SARS-CoV-2 PLpro features a catalytic triad (B1167595) (Cys111, His272, Asp286). Inhibitors are designed to interact with these residues. researchgate.net Structural studies of PLpro in complex with inhibitors reveal that binding is often stabilized by hydrogen bonds and hydrophobic interactions within specific sub-pockets (S1, S2, etc.) that normally accommodate the substrate peptide chain. embopress.orgnih.gov For example, the S1 ubiquitin-binding site is crucial for recognizing ISG15, while the S2 site provides specificity for Lys48-linked ubiquitin chains. nih.gov Effective inhibitors must form favorable interactions within these pockets to achieve high potency.

Cyclin-Dependent Kinases (CDKs): For CDK inhibitors, interactions with the hinge region that connects the N- and C-terminal lobes of the kinase domain are vital for potent inhibition. In a study of isoindolin-1-ones as potential CDK7 inhibitors, molecular dynamics simulations showed stable hydrogen bonding with hinge region residues. nih.gov Fragment molecular orbital calculations identified LYS41 and LYS139 as major contributors to the binding interactions. nih.gov These interactions anchor the inhibitor in the ATP-binding site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

In Vitro Studies on Specific Biological Targets to Elucidate Molecular Interactions

A variety of in vitro assays are employed to confirm the theoretical and mechanistic insights into the activity of this compound and its derivatives.

Enzyme Inhibition Assays: For enzyme inhibitors, in vitro enzymatic assays are the primary method for validation. For example, the inhibitory effects of isoindolinone derivatives on hCA I and II isoenzymes are investigated using esterase activity assays, where the IC₅₀ and Kᵢ values are determined by measuring the rate of substrate hydrolysis in the presence of varying inhibitor concentrations. nih.gov Similarly, urease activity is quantified by measuring the rate of ammonia production, allowing for the calculation of IC₅₀ values for potential inhibitors. researchgate.net

Cell-based Degradation Assays: To confirm the activity of molecular glue degraders, cell-based assays are essential. Human cell lines, such as multiple myeloma cells or T cells, are treated with the compound, and the levels of the target protein are measured, typically by Western blot or quantitative proteomics. For example, treatment of human Tregs with the selective degrader ALV2 was shown to potently reduce the protein abundance of IKZF2, confirming its mechanism of action in a cellular context. nih.gov

Binding Assays: Biophysical techniques are used to measure the direct interaction between the compound and its target. For molecular glues, assays can be designed to measure the formation of the ternary complex. Cellular thermal shift assays (CETSA) can confirm that a compound engages with its target (e.g., CRBN) inside a living cell. nih.gov

Functional Cellular Assays: To link molecular interactions to a biological outcome, functional assays are performed. For an IKZF2 degrader, this could involve co-culturing Tregs treated with the compound with effector T cells and measuring the effect on Treg suppressive function or cytokine production. nih.gov Exposure to the IKZF2 degrader NVP-DKY709 was shown in vitro to reduce the suppressive activity of human Tregs and rescue cytokine production in exhausted T-effector cells, directly linking the molecular degradation event to a desired immunomodulatory function. nih.gov

Advanced Analytical Detection and Quantification Methodologies for 4 1 Oxoisoindolin 2 Yl Benzoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(1-Oxoisoindolin-2-yl)benzoic acid. Its versatility and high resolution make it ideal for both qualitative and quantitative assessments.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the separation and quantification of moderately polar compounds such as this compound. researchgate.netnih.gov In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical RP-HPLC method for this compound would involve a C18 column and a mobile phase consisting of an aqueous component (like a phosphate or acetate buffer to control pH) and an organic modifier (such as acetonitrile or methanol). nih.govlongdom.orgthaiscience.info Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. researchgate.netlongdom.org Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 30-70% B; 10-15 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. scispace.com This involves a series of experiments to evaluate the performance of the method against predefined acceptance criteria as per guidelines from bodies like the International Council for Harmonisation (ICH). longdom.org

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. longdom.orgresearchgate.net A calibration curve is constructed by plotting the peak area against a series of known concentrations of this compound. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999. longdom.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the recovered analyte is calculated. thaiscience.inforesearchgate.net

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.inforesearchgate.net

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.orgthaiscience.info This can involve varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. longdom.orgresearchgate.net

Table 2: Representative Validation Parameters for a Hypothesized RP-HPLC Method for this compound

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | - | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Robustness | %RSD ≤ 2.0% | Complies |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, which is a carboxylic acid and may have limited volatility, derivatization is often necessary to convert it into a more volatile and thermally stable form, such as a trimethylsilyl (TMS) ester. nist.gov

In GC-MS, the derivatized sample is injected into a gas chromatograph where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive compound identification by comparing it to a spectral library. researchgate.net This makes GC-MS particularly useful for the identification of unknown impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is highly suitable for the analysis of this compound in complex matrices such as biological fluids or reaction mixtures. nih.gov

The LC system separates the components of the mixture, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS as it is a soft ionization method that typically produces an intact molecular ion of the analyte, providing molecular weight information. ijpsr.com Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity, as well as for structural elucidation. vu.edu.au In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected, a technique known as multiple reaction monitoring (MRM), which is highly specific and quantitative. vu.edu.au

Terahertz Metasurface Sensors for Rapid and Sensitive Detection

A novel and emerging technology for chemical sensing involves the use of Terahertz (THz) metasurface sensors. mdpi.comresearchgate.netmdpi.com THz waves are sensitive to the rotational and vibrational modes of molecules, offering the potential for label-free and highly specific detection. mdpi.comnih.gov Metasurfaces, which are engineered surfaces with subwavelength structures, can enhance the interaction between the THz radiation and the analyte, thereby increasing the sensitivity of the sensor. mdpi.comproquest.com

When molecules of this compound are present on the metasurface, they can cause a shift in the resonant frequency of the sensor, which can be measured and correlated to the concentration of the analyte. mdpi.com This technology holds promise for the development of rapid, portable, and highly sensitive sensors for the detection of this compound in various applications.

Supramolecular Chemistry and Materials Science Applications of Isoindolinone Benzoic Acid Architectures

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Benzoic Acid Ligands

The design and synthesis of coordination polymers and MOFs are predicated on the principles of crystal engineering, where the geometry and functionality of organic ligands dictate the final architecture and properties of the resulting material. The carboxylic acid group of 4-(1-Oxoisoindolin-2-yl)benzoic acid serves as a primary coordination site for metal ions, enabling the formation of extended one-, two-, or three-dimensional networks.

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the isoindolinone-benzoic acid ligand and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion, with its specific coordination preferences, and the reaction conditions, such as temperature and solvent, play a crucial role in directing the self-assembly process and determining the final topology of the coordination polymer or MOF. For instance, the use of divalent metal ions like Zn(II) or Cu(II) often leads to the formation of robust frameworks due to their well-defined coordination geometries.

While specific examples of coordination polymers and MOFs constructed exclusively from this compound are still emerging in the literature, the broader class of benzoic acid-based ligands has been extensively used. The isoindolinone substituent introduces a significant steric and electronic influence, which can be strategically exploited to control the framework's porosity, dimensionality, and functional properties. The bulky nature of the isoindolinone group can, for example, lead to the formation of larger pores within the framework or influence the interpenetration of networks. Furthermore, the polar lactam group within the isoindolinone moiety can serve as a secondary binding site for guest molecules or participate in framework-guest interactions.

Investigation of Intermolecular Interactions in Solid-State Materials

The solid-state packing of this compound and its derivatives is governed by a network of non-covalent interactions, with hydrogen bonding playing a predominant role. The carboxylic acid group is a potent hydrogen bond donor and acceptor, readily forming robust dimeric synthons (O–H···O) with neighboring molecules. This classic carboxylic acid dimer motif is a common feature in the crystal structures of benzoic acid derivatives and is a primary driver in the supramolecular assembly of these molecules.

A study on the closely related compound, (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid, which shares the core isoindolinone structure, revealed a complex network of intermolecular hydrogen bonds. researchgate.net In this structure, O–H···O interactions involving both carboxylic acid and phenol (B47542) groups, along with C–H···O and C–H···π interactions, were observed, highlighting the diverse hydrogen bonding capabilities of the isoindolinone scaffold. researchgate.net While direct crystallographic data for this compound is not yet widely available, these findings on analogous structures provide valuable insights into the expected intermolecular interactions.

Table 1: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric synthons, primary structural motif. |

| Hydrogen Bonding | Aromatic (C-H) | Isoindolinone (C=O) | Stabilization of the crystal lattice. |

| π–π Stacking | Phenyl Ring | Phenyl/Isoindolinone Ring | Contributes to the formation of layered or stacked structures. |

Theoretical Prediction of Optoelectronic Applications Based on Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic and optical properties of novel organic materials. For this compound and its derivatives, these computational studies can provide valuable insights into their potential for optoelectronic applications, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO).

The electronic properties of these molecules are largely determined by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's absorption and emission characteristics, as well as its charge transport properties. Theoretical studies on isoindolinone-based systems have shown that the electronic structure can be tuned by modifying the substituents on the aromatic rings.

For instance, theoretical investigations into isoindoline-1,3-dione derivatives have explored their potential as NLO materials. These studies calculate properties like static polarizability, anisotropy of polarizability, and first static hyperpolarizability to assess the NLO response. The results indicate that intramolecular charge transfer, facilitated by the π-conjugated system, is key to achieving significant NLO activity.

Furthermore, computational studies on related N-substituted isoindoline-1,3-dione derivatives have investigated their structural, spectroscopic, and electronic properties. nih.gov While specific theoretical predictions for the optoelectronic applications of this compound are not yet extensively reported, the foundational knowledge from studies on similar isoindolinone structures suggests that this class of compounds holds promise. The combination of the electron-withdrawing benzoic acid group and the isoindolinone core could lead to interesting charge transfer characteristics, making them potential candidates for various optoelectronic devices. Further theoretical modeling is needed to fully elucidate the electronic structure and predict the photophysical properties of this specific molecule, which would guide the experimental design of new functional materials.

Q & A

Q. Table 1: Synthetic Protocols

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Isoindolin-1-one + 4-Iodobenzoic acid | Pd catalyst, DMF, 80°C | 31% |

Advanced: How can X-ray crystallography with SHELX refine structural ambiguities in derivatives of this compound?

Answer:

SHELX software (e.g., SHELXL, SHELXS) is critical for resolving bond geometries and electron density maps. highlights its use in small-molecule refinement, enabling precise determination of:

- Bond lengths/angles : Critical for confirming isoindolinone ring conformation .

- Hydrogen bonding networks : Identifies intermolecular interactions affecting crystallinity.

- Disorder modeling : Resolves ambiguities in flexible substituents (e.g., benzoic acid groups).

Basic: Which analytical techniques validate the purity and structure of this compound?

Answer:

Q. Table 2: Analytical Characterization

| Technique | Key Data | Application |

|---|---|---|

| 1H-NMR | δ 12.87 (s, COOH) | Confirms carboxylic acid |

| HRMS | m/z 254.0805 [M+H]+ | Verifies molecular formula |

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Answer:

- Assay standardization : Use uniform viral strains (e.g., Enterovirus A71 clinical isolates as in ) .

- Dose-response curves : Compare EC₅₀ values under identical cell lines (e.g., Vero cells).

- Statistical rigor : Apply ANOVA to assess variability in replicate experiments.

Basic: What safety protocols are essential for laboratory handling?

Answer:

- PPE : Gloves, lab coats, and goggles to prevent contact (per safety sheets in ) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF).

- Waste disposal : Neutralize acidic waste before disposal.

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Simulate binding to viral proteases (e.g., Enterovirus 3C protease) using AutoDock Vina.

- QM/MM simulations : Study electronic interactions at the isoindolinone-active site interface.

- SAR analysis : Modify substituents (e.g., benzoic acid groups) to enhance binding affinity (see for sulfonamide analogs) .

Advanced: What challenges arise in achieving enantiomeric purity, and how are they mitigated?

Answer:

- Chiral centers : The isoindolinone ring may introduce stereoisomerism.

- Resolution methods : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases).

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring closure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.